molecular formula C15H20N4O2 B2764156 2-({1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine CAS No. 2380069-61-2

2-({1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine

Cat. No.: B2764156
CAS No.: 2380069-61-2
M. Wt: 288.351
InChI Key: BBPRXUXXNNIYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is a heterocyclic compound that features a unique combination of functional groups, including an oxazole ring, a piperidine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the piperidine and pyrimidine rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

2-({1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

5-methyl-4-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-12-14(9-18-21-12)10-19-7-3-13(4-8-19)11-20-15-16-5-2-6-17-15/h2,5-6,9,13H,3-4,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPRXUXXNNIYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCC(CC2)COC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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